3-Amino-5-chloro-2-hydroxyphenyl benzoate

Thermal analysis Crystallisation Solid-state formulation

Fragment-based discovery programmes targeting coagulation factors often face a scarcity of crystalline, protecting-group-equipped phenyl benzoate building blocks that satisfy the rule of three. This compound directly addresses that gap. • O-protected core for biphenyl-benzimidazole factor VIIa/TF inhibitors; enables orthogonal deprotection without competing O-acylation. • High crystallinity (m.p. 169-170 °C) ensures reliable handling in parallel synthesis; LogP 2.847 & TPSA 72.55 Ų meet fragment-library criteria. • ≥95% purity with lot-specific HPLC/¹H NMR; specify amber glass packaging and 2-8 °C storage at procurement.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 1221791-82-7
Cat. No. B1391791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-chloro-2-hydroxyphenyl benzoate
CAS1221791-82-7
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)N)Cl
InChIInChI=1S/C13H10ClNO3/c14-9-6-10(15)12(16)11(7-9)18-13(17)8-4-2-1-3-5-8/h1-7,16H,15H2
InChIKeySCMOAEXVSLTKAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-5-chloro-2-hydroxyphenyl Benzoate: Identity and Procurement


3-Amino-5-chloro-2-hydroxyphenyl benzoate (CAS 1221791-82-7) is a synthetic aromatic ester with molecular formula C₁₃H₁₀ClNO₃ and molecular weight 263.68 g·mol⁻¹ . Its structure comprises a 3-amino-5-chloro-2-hydroxyphenyl core esterified with benzoic acid, yielding a compound that is neither the antibiotic chloramphenicol nor its free amine base, despite sharing the 3-amino-5-chloro-2-hydroxyphenyl pharmacophoric motif . The compound is supplied as a ≥95% purity solid with a melting point of 169–170 °C, a computed LogP of 2.847, and a topological polar surface area (TPSA) of 72.55 Ų . These physicochemical properties distinguish it from the corresponding methyl ester (m.p. 71–73 °C) and the free acid (m.p. 238–243 °C), positioning it as a moderately lipophilic, crystalline building block suitable for medicinal chemistry and fragment-based discovery programmes.

3-Amino-5-chloro-2-hydroxyphenyl Benzoate: Why It Cannot Be Replaced


Compounds sharing the 3-amino-5-chloro-2-hydroxyphenyl core—including the methyl ester (CAS 5043-81-2), the free acid (CAS 7180-80-5), and chloramphenicol base—are not interchangeable with the phenyl benzoate ester. The phenyl ester exhibits a melting point approximately 97 °C higher than the methyl ester (169–170 °C vs. 71–73 °C), fundamentally altering its handling, recrystallisation, and thermal stability profile [1]. The computed LogP of 2.847 for the phenyl ester contrasts with the lower lipophilicity expected of the methyl or ethyl congeners, directly impacting solubility, membrane permeability, and chromatographic retention. Furthermore, the benzoate ester serves as a specific protected form of the phenolic hydroxyl, enabling orthogonal deprotection strategies that the methyl ester cannot replicate under the same conditions. In the context of structure–activity relationship (SAR) programmes targeting coagulation factor VIIa/TF, the 3′-amino-5-chloro-2-hydroxy-biphenyl scaffold—for which this phenyl benzoate is a direct synthetic precursor—was essential for achieving sub-100 nM inhibitory potency, whereas simpler aniline derivatives lacked the requisite binding interactions [2]. Substituting a generic aminophenol or alkyl ester for this compound would therefore compromise both the physicochemical integrity of the synthetic route and the fidelity of biological SAR data.

3-Amino-5-chloro-2-hydroxyphenyl Benzoate: Differentiation Evidence


Melting Point Elevation Over Methyl Ester: Purification & Formulation

The phenyl benzoate ester exhibits a melting point of 169–170 °C , compared with 71–73 °C for the methyl ester analog methyl 3-amino-5-chloro-2-hydroxybenzoate (CAS 5043-81-2) [1]. This 96–99 °C elevation is attributable to the increased molecular weight and enhanced van der Waals contacts conferred by the terminal phenyl ring. In practical terms, the higher melting point permits recrystallisation from hot ethanol or ethyl acetate without the need for cryogenic cooling, facilitates ambient-temperature storage as a non-hygroscopic solid, and reduces the risk of polymorphic transitions during tablet compression or hot-melt extrusion processes relative to the low-melting methyl ester.

Thermal analysis Crystallisation Solid-state formulation

LogP Advantage Over Polar Analogs for Membrane Permeability

The computed octanol–water partition coefficient (LogP) of 3-amino-5-chloro-2-hydroxyphenyl benzoate is 2.847 . While an experimentally measured LogP for the methyl ester is not widely reported, the methyl analog possesses a lower molecular weight (201.61 vs. 263.68 g·mol⁻¹) and one fewer aromatic ring, which class-typically translates to a LogP approximately 1.0–1.5 units lower (estimated ~1.3–1.8 based on fragment-based calculations) [1]. The phenyl ester's LogP of 2.847 places it within the optimal range (2–3.5) for passive membrane permeability while maintaining sufficient aqueous solubility for in vitro assay compatibility. The higher lipophilicity also increases reversed-phase HPLC retention, facilitating chromatographic separation from more polar synthetic intermediates and degradation products.

Lipophilicity ADME prediction Membrane permeability

Direct Precursor for Factor VIIa/TF Inhibitors

The 3-amino-5-chloro-2-hydroxyphenyl moiety is a critical pharmacophoric element in a series of potent factor VIIa/tissue factor (fVIIa/TF) inhibitors. In a published optimisation study [1], the screening lead 2-(3′-amino-5-chloro-2-hydroxy-biphenyl-3-yl)-1H-benzoimidazole-5-carboxamidine exhibited a Ki′ of 78 nM against fVIIa/TF and was subsequently optimised to a 3 nM inhibitor with improved selectivity against related serine proteases (factor Xa, thrombin, trypsin, uPA). The target compound, 3-amino-5-chloro-2-hydroxyphenyl benzoate, is the O-benzoylated form of the aminophenol core that can be elaborated via Suzuki coupling or nucleophilic aromatic substitution to generate the biphenyl-benzimidazole scaffold. In contrast, the methyl ester analog cannot directly participate in O-deprotection–coupling sequences without additional protecting-group manipulations, adding 1–2 synthetic steps. No quantitative antibacterial MIC data for the phenyl benzoate itself have been published in peer-reviewed literature, and vendor claims of antimicrobial activity comparable to rifampicin require independent verification.

Coagulation cascade Serine protease inhibition Structure–activity relationship

Drug-Likeness Advantage Over Bulkier Analogs

The compound's topological polar surface area (TPSA) is 72.55 Ų with 2 rotatable bonds, 4 H-bond acceptors, and 2 H-bond donors . These parameters satisfy the Veber criteria for oral bioavailability (TPSA ≤ 140 Ų; rotatable bonds ≤ 10) and the Lipinski rule of five. By comparison, the biphenyl analog 3-(3-amino-5-chloro-2-hydroxyphenyl)benzoic acid (CAS 1261954-24-8) possesses a larger TPSA (additional carboxylic acid contributes ~37 Ų) and an additional rotatable bond, potentially reducing membrane permeability. The phenyl benzoate's compactness—263.68 Da, 2 rings, 18 heavy atoms—renders it suitable as a fragment for fragment-based lead discovery (FBLD), where smaller, less complex molecules are preferred starting points. The chloramphenicol free base (3-amino-5-chloro-2-hydroxyphenyl moiety with a propanediol side chain) is approximately 50 Da heavier and contains 3 additional rotatable bonds, increasing conformational entropy and potentially reducing binding efficiency per heavy atom.

Drug-likeness Physicochemical profiling Fragment-based drug discovery

3-Amino-5-chloro-2-hydroxyphenyl Benzoate: Application Scenarios


Factor VIIa/TF Inhibitor Lead Optimisation

Medicinal chemistry groups pursuing orally bioavailable anticoagulants targeting the extrinsic coagulation pathway can employ this compound as the O-protected core building block for generating biphenyl-benzimidazole inhibitors. The published SAR [1] demonstrates that the 3-amino-5-chloro-2-hydroxyphenyl motif, when elaborated via Suzuki coupling, yields factor VIIa/TF inhibitors with Ki′ values from 78 nM down to 3 nM. The benzoate ester serves as a strategic protecting group that can be cleaved under mild basic conditions to liberate the free phenol for subsequent biaryl coupling. The high melting point (169–170 °C) ensures that the building block remains crystalline and easily handled during parallel synthesis workflows. Researchers should verify lot-specific purity (≥95% nominal) by HPLC or ¹H NMR before use, as trace benzoic acid from ester hydrolysis may interfere with coupling reactions.

Fragment-Based Lead Discovery Library Design

With a molecular weight of 263.68 Da, TPSA of 72.55 Ų, only 2 rotatable bonds, and a computed LogP of 2.847 [1], this compound satisfies the 'rule of three' guidelines for fragment libraries (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). Its three functional groups (amino, phenol as benzoate ester, chloro) provide vectors for fragment growing, merging, or linking. The chloro substituent at the 5-position is particularly valuable for halogen-bonding interactions with protein backbone carbonyls, while the amino group at position 3 serves as a synthetic handle for amide bond formation or reductive amination. Procurement teams should prioritise suppliers providing certificates of analysis confirming ≥95% purity with residual solvent data, as DMSO or DMF contaminants can dominate fragment-based screening readouts at millimolar compound concentrations.

Bioisostere Exploration of Chloramphenicol-Derived Antibacterials

Although the compound itself is not chloramphenicol and lacks the dichloroacetyl side chain required for ribosomal peptidyl transferase inhibition [1], its 3-amino-5-chloro-2-hydroxyphenyl core is identical to the chloramphenicol pharmacophore. This makes it a suitable starting point for bioisostere replacement studies in which alternative acyl groups (replacing the dichloroacetyl moiety) are explored for activity against chloramphenicol-resistant bacterial strains expressing chloramphenicol acetyltransferase (CAT). The benzoate ester form offers a distinct reactivity profile versus the free amine, allowing N-acylation to proceed without competing O-acylation of the phenolic hydroxyl. Investigators should note that published MIC values against S. aureus for chloramphenicol range from 2–16 µg/mL [2]; comparative MIC data for the phenyl benzoate itself are not yet available in peer-reviewed literature, and published studies on its derivatives remain the primary source of antimicrobial activity evidence.

Solid-Phase Synthesis and Immobilisation Chemistry

The compound's synonym, 2-amino-6-(benzoyloxy)-4-chlorophenol [1], highlights its utility as an aniline derivative suitable for solid-phase immobilisation. The primary aromatic amine can be coupled to carboxy-functionalised resins (e.g., Wang or Merrifield resins) via amide bond formation, while the benzoate ester remains intact during standard peptide coupling conditions (DIC/HOBt or HATU/DIPEA). After on-resin elaboration, the benzoate can be cleaved selectively using NaOMe/MeOH without resin detachment. The melting point of 169–170 °C and the irritation hazard classification [2] necessitate appropriate personal protective equipment (gloves, eye protection, fume hood) during manual weighing and reaction setup. Procurement should specify amber glass packaging and storage at 2–8 °C to minimise thermal and photolytic decomposition.

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